molecular formula C14H23NO7S B2807600 4-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)-4-oxobutanoic acid CAS No. 1396969-11-1

4-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)-4-oxobutanoic acid

Cat. No.: B2807600
CAS No.: 1396969-11-1
M. Wt: 349.4
InChI Key: PDTVSXXPVLBCJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)-4-oxobutanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in the protection of amino groups during peptide synthesis. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a versatile tool in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)-4-oxobutanoic acid typically involves multiple steps. One common method includes the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium or in organic solvents like tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and scalability of the synthesis process. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a protecting group in peptide synthesis and other organic reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Properties

IUPAC Name

4-[3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]sulfanyl-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO7S/c1-5-21-12(19)9(15-13(20)22-14(2,3)4)8-23-11(18)7-6-10(16)17/h9H,5-8H2,1-4H3,(H,15,20)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTVSXXPVLBCJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CSC(=O)CCC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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